molecular formula C19H21ClN2O3 B5552110 (8-chloroquinolin-2-yl)-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonan-7-yl]methanone

(8-chloroquinolin-2-yl)-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonan-7-yl]methanone

Cat. No.: B5552110
M. Wt: 360.8 g/mol
InChI Key: DSZYNHGOJVKATK-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8-chloroquinolin-2-yl)-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonan-7-yl]methanone: is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline ring substituted with a chlorine atom and a spirocyclic structure, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8-chloroquinolin-2-yl)-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[35]nonan-7-yl]methanone typically involves multi-step organic reactions The spirocyclic structure is then formed through a series of cyclization reactions

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the quinoline ring or the spirocyclic structure, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of quinoline ketones or aldehydes.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Biology: In biological research, the compound can serve as a probe to study enzyme interactions and cellular pathways due to its unique structural features.

Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings, with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (8-chloroquinolin-2-yl)-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonan-7-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the spirocyclic structure may interact with protein active sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Hydroxychloroquine: Another antimalarial drug with a hydroxy group on the quinoline ring.

    Quinoline: The parent compound of the quinoline family, serving as a basis for many derivatives.

Uniqueness: (8-chloroquinolin-2-yl)-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonan-7-yl]methanone is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties not found in simpler quinoline derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(8-chloroquinolin-2-yl)-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonan-7-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c1-25-16-11-15(23)19(16)7-9-22(10-8-19)18(24)14-6-5-12-3-2-4-13(20)17(12)21-14/h2-6,15-16,23H,7-11H2,1H3/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZYNHGOJVKATK-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C12CCN(CC2)C(=O)C3=NC4=C(C=CC=C4Cl)C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C[C@H](C12CCN(CC2)C(=O)C3=NC4=C(C=CC=C4Cl)C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.